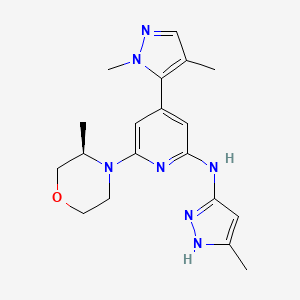
Atr-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atr-IN-16 is a highly effective inhibitor of ataxia telangiectasia and Rad3-related kinase (ATR kinase). It has shown significant anticancer activity, particularly in LoVo cells, with an IC50 value of 410 nM . The compound is known for its potential in cancer treatment due to its ability to inhibit ATR kinase, which plays a crucial role in the DNA damage response and cell cycle regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-16 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. The reaction conditions are carefully controlled to maintain the quality and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Atr-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .
Aplicaciones Científicas De Investigación
Atr-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ATR kinase and its effects on DNA damage response.
Biology: Employed in cellular studies to investigate the role of ATR kinase in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit ATR kinase and induce cell death in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting ATR kinase for cancer treatment.
Mecanismo De Acción
Atr-IN-16 exerts its effects by inhibiting ATR kinase, a key enzyme involved in the DNA damage response. ATR kinase is activated in response to DNA damage and replication stress, leading to the phosphorylation of downstream targets such as CHK1. By inhibiting ATR kinase, this compound disrupts the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
AZD6738 (Ceralasertib): Another ATR kinase inhibitor with similar anticancer properties.
VE-821: A potent ATR kinase inhibitor used in preclinical studies.
ETP-46464: An ATR kinase inhibitor with demonstrated efficacy in cancer models.
Uniqueness of Atr-IN-16
This compound stands out due to its high potency and selectivity for ATR kinase. Its IC50 value of 410 nM in LoVo cells highlights its effectiveness in inhibiting ATR kinase. Additionally, its ability to induce cell death in cancer cells through disruption of the DNA damage response makes it a unique and valuable compound for cancer research and therapy .
Propiedades
Fórmula molecular |
C19H25N7O |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
4-(2,4-dimethylpyrazol-3-yl)-6-[(3R)-3-methylmorpholin-4-yl]-N-(5-methyl-1H-pyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H25N7O/c1-12-10-20-25(4)19(12)15-8-16(21-17-7-13(2)23-24-17)22-18(9-15)26-5-6-27-11-14(26)3/h7-10,14H,5-6,11H2,1-4H3,(H2,21,22,23,24)/t14-/m1/s1 |
Clave InChI |
ONKJHQQFFLEAGL-CQSZACIVSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |
SMILES canónico |
CC1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


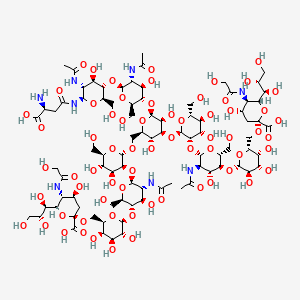
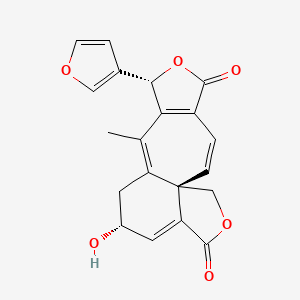
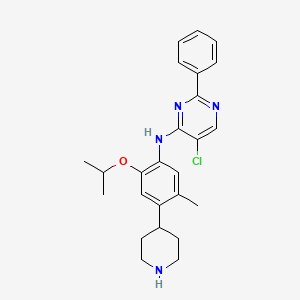
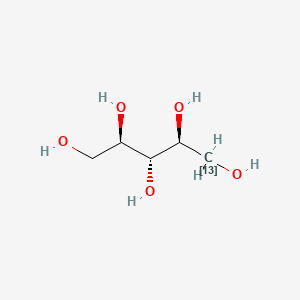
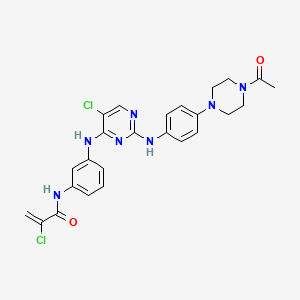
![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
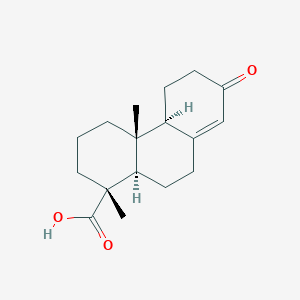
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
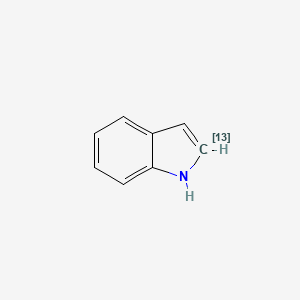
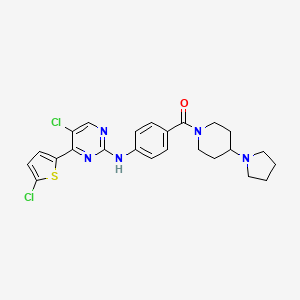
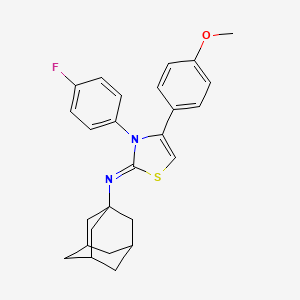

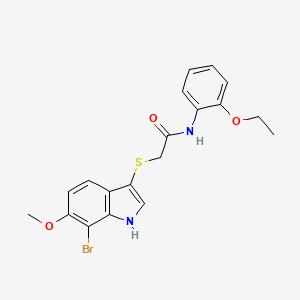
![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)
